Erythromycin

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGZDMOVFRHVEP-RWJQBGPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

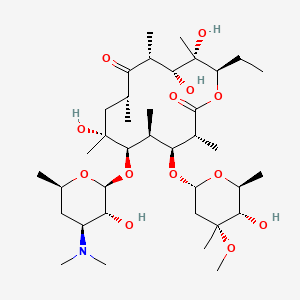

C37H67NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022991 | |

| Record name | Erythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L | |

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder | |

CAS No. |

114-07-8, 82343-12-2, 215031-94-0, 7540-22-9 | |

| Record name | Erythromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082343122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215031940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | erythromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63937KV33D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ | |

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotechnological Production of Erythromycin

Microorganisms in Erythromycin (B1671065) Biosynthesis

Saccharopolyspora erythraea as the Primary Producer

The primary microorganism responsible for the industrial production of this compound is the Gram-positive bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). nih.govontosight.ai This soil-dwelling actinomycete is the natural source of this compound, which it produces as a secondary metabolite. ontosight.aiucl.ac.uk The production of this compound by S. erythraea is a complex process influenced by various factors, including the composition of the fermentation medium and culture conditions. researchgate.netoup.com Researchers have explored various strategies to enhance this compound yields, such as optimizing nutrient sources like carbon and nitrogen, and even introducing specific oils to the fermentation broth. researchgate.netoup.com

Characterization of this compound Co-metabolites and Biosynthetic Intermediates (this compound A, B, C, D)

This compound is not a single compound but rather a mixture of closely related co-metabolites. scirp.org The most abundant and therapeutically potent of these is this compound A. scirp.orgasm.org The other major co-metabolites are this compound B, C, and D. wikipedia.org These compounds are not merely byproducts; they are integral intermediates in the biosynthetic pathway leading to this compound A. scirp.orgmdpi.com this compound B and C, for instance, are direct precursors to this compound A and are generally less active biologically. asm.org this compound D is a key intermediate that can be converted to either this compound B or C through different enzymatic reactions. mdpi.com The relative proportions of these co-metabolites can vary, and much research has focused on genetically modifying S. erythraea to increase the purity and yield of the desired this compound A. asm.org

| Compound | Role in Biosynthesis |

| This compound A | The primary and most potent final product. scirp.orgasm.org |

| This compound B | An intermediate and precursor to this compound A. asm.org |

| This compound C | An intermediate and precursor to this compound A. asm.org |

| This compound D | A key intermediate that can be converted to this compound B or C. mdpi.com |

Molecular Pathways of this compound Biosynthesis

The synthesis of this compound is a classic example of polyketide biosynthesis, a common pathway for the production of many clinically important natural products. nih.gov This intricate process is orchestrated by a set of large, multifunctional enzymes known as polyketide synthases (PKSs). ontosight.ai

Overview of Polyketide Assembly

The core of the this compound molecule is a 14-membered macrocyclic lactone ring called 6-deoxyerythronolide B (6-dEB). nih.govannualreviews.org This structure is assembled in a manner analogous to an industrial assembly line by a massive enzymatic complex called 6-deoxyerythronolide B synthase (DEBS). nih.govibiology.org DEBS is a modular enzyme, with each module responsible for adding and modifying a specific two-carbon unit to the growing polyketide chain. ibiology.orgpnas.org The biosynthetic intermediates remain bound to the PKS complex as they are passed from one module to the next. nih.gov

| Precursor Unit | Function |

| Propionyl-CoA | The "starter unit" for the polyketide chain. nih.govasm.org |

| (2S)-Methylmalonyl-CoA | The "extender units" added in subsequent steps. asm.orggavinpublishers.com |

Glycosylation Steps and Sugar Moiety Attachment

The biological activity of this compound is critically dependent on the glycosylation of its macrolactone core, 6-deoxyerythronolide B (6-dEB). researchgate.netplos.org This process involves the attachment of two deoxysugars, L-mycarose and D-desosamine, in a specific sequence. ontosight.airesearchgate.net

The first glycosylation event is the attachment of L-mycarose to the C-5 hydroxyl group of erythronolide B (the product of C-6 hydroxylation of 6-dEB by the enzyme EryF). This reaction is catalyzed by the glycosyltransferase EryBV. asm.orgplos.org The sugar donor for this reaction is TDP-L-mycarose, which is synthesized from glucose-1-phosphate by a series of enzymes encoded within the ery gene cluster. plos.orgasm.org

Following the attachment of L-mycarose, the intermediate, 3-α-mycarosylerythronolide B, undergoes a second glycosylation. The glycosyltransferase EryCIII attaches D-desosamine to the C-3 hydroxyl group of the mycarosylated aglycone. asm.orgnih.gov The activated sugar substrate for this step is TDP-D-desosamine. nih.gov The activity of EryCIII is notably enhanced by an auxiliary protein, EryCII, which is believed to stabilize the glycosyltransferase in its active conformation. nih.govnih.gov

Post-Polyketide Modification Reactions

After the formation of the initial polyketide macrocycle, 6-deoxyerythronolide B (6-dEB), several modification reactions occur to yield the final active this compound A. These reactions, often referred to as post-PKS modifications, include hydroxylation, glycosylation, and methylation. asm.orgsciepublish.com

The first post-PKS modification is the hydroxylation of 6-dEB at the C-6 position, a reaction catalyzed by the P450 monooxygenase EryF, to produce erythronolide B (EB). plos.orgasm.org This is followed by the first glycosylation step, the attachment of L-mycarose. Subsequently, a second hydroxylation occurs at the C-12 position of the macrolide ring, catalyzed by the enzyme EryK, another P450 monooxygenase. asm.org The final modification step is the C-3''-O-methylation of the mycarose (B1676882) sugar, a reaction carried out by the S-adenosyl-L-methionine-dependent methyltransferase EryG. plos.orgasm.org This methylation step is crucial for the full biological activity of this compound A.

Enzymatic Machinery and Genetic Basis

The biosynthesis of this compound is orchestrated by a large set of enzymes encoded by a cluster of genes spanning approximately 65 kilobases on the chromosome of Saccharopolyspora erythraea. asm.orgnih.gov This gene cluster, designated as the ery cluster, contains all the necessary genetic information for the synthesis of the polyketide backbone, the deoxysugar moieties, and the subsequent modification and attachment reactions. nih.gov

Polyketide Synthase (PKS) Complexes

The core of the this compound molecule is a 14-membered macrolide ring called 6-deoxyerythronolide B (6-dEB). This macrocycle is synthesized by a Type I polyketide synthase (PKS), a massive enzymatic assembly line. proteopedia.orgwikipedia.org

Deoxyerythronolide B synthase (DEBS) is the enzyme complex responsible for the synthesis of 6-dEB. It is a modular PKS, consisting of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. proteopedia.orgpnas.org Each of these proteins is a homodimer and contains two modules, with each module catalyzing one cycle of polyketide chain extension. proteopedia.orgnih.gov A module is composed of several catalytic domains that work in a coordinated fashion. The minimal domains required for chain extension are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. proteopedia.orgwikipedia.org Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can also be present to modify the β-keto group of the growing polyketide chain. proteopedia.org The final step in the synthesis of 6-dEB is its release and cyclization from the PKS, a reaction catalyzed by a thioesterase (TE) domain located at the C-terminus of DEBS3. pnas.org

| Component | Function |

| DEBS1 | Contains the loading domain and modules 1 and 2. |

| DEBS2 | Contains modules 3 and 4. |

| DEBS3 | Contains modules 5 and 6, and the terminal thioesterase (TE) domain. |

| Loading Domain | Selects the propionyl-CoA starter unit. |

| Modules (1-6) | Each module is responsible for one round of chain elongation and modification. |

| Thioesterase (TE) | Catalyzes the cyclization and release of the final polyketide chain. |

The genes encoding the three DEBS proteins are designated *eryA_I, *eryA_II, and *eryA_III, and they are organized contiguously within the ery gene cluster. nih.govresearchgate.net The organization of these genes reflects the modular nature of the enzyme they encode, with *eryA_I encoding DEBS1, *eryA_II encoding DEBS2, and *eryA_III encoding DEBS3. nih.gov The entire eryA locus spans over 30 kilobases of DNA. Transcriptional studies have revealed that the eryA genes are part of a large polycistronic transcript that extends for approximately 35 kb and includes downstream genes like eryG. nih.gov

| Gene | Protein Encoded | Modules Contained | Function |

| eryAI | DEBS1 | Loading Domain, Module 1, Module 2 | Initiates and performs the first two extensions of the polyketide chain. |

| eryAII | DEBS2 | Module 3, Module 4 | Performs the third and fourth extensions of the polyketide chain. |

| eryAIII | DEBS3 | Module 5, Module 6, Thioesterase (TE) | Performs the final two extensions and catalyzes the cyclization and release of 6-dEB. |

Deoxyerythronolide B Synthase (DEBS)

Glycosyltransferases

Glycosyltransferases (GTs) are key enzymes in the biosynthesis of this compound, responsible for attaching the sugar moieties to the macrolide ring. ontosight.aiasm.org The ery gene cluster encodes the specific GTs required for this process. asm.orgplos.org

The first glycosylation is the transfer of L-mycarose to the C-5 hydroxyl of erythronolide B, catalyzed by EryBV. asm.org The gene encoding this enzyme, eryBV, is located within the eryB set of genes responsible for mycarose biosynthesis. nih.gov

The second glycosylation, the attachment of D-desosamine to the C-3 hydroxyl of the mycarosylated intermediate, is catalyzed by EryCIII. asm.orgnih.gov The gene for this enzyme, eryCIII, is found within the eryC group of genes involved in desosamine (B1220255) synthesis. nih.gov The crystal structure of the EryCIII-EryCII complex has been determined, revealing a heterotetrameric structure where EryCII acts as an allosteric activator of EryCIII. nih.govnih.gov

| Glycosyltransferase | Gene | Sugar Transferred | Acceptor Substrate | Function |

| EryBV | eryBV | L-mycarose | Erythronolide B | Attaches the first deoxysugar to the macrolide core. asm.org |

| EryCIII | eryCIII | D-desosamine | 3-α-mycarosylerythronolide B | Attaches the second deoxysugar to the macrolide core. asm.orgnih.gov |

eryB and eryC Genes in Dideoxysugar Synthesis and Ligation

The biosynthesis of this compound involves the attachment of two deoxysugars, L-mycarose and D-desosamine, to the macrolactone ring. The genes responsible for the synthesis and attachment of these sugars are primarily found in the eryB and eryC gene clusters, respectively. nih.gov

The eryB gene cluster is responsible for the biosynthesis of mycarose. Key genes within this cluster include eryBVI, which is involved in the synthesis of the mycarose precursor TDP-D-mycarose. Similarly, the eryC gene cluster directs the synthesis of desosamine. For instance, eryCIII encodes a glycosyltransferase responsible for attaching the desosamine precursor, TDP-D-desosamine, to the macrolide intermediate. mdpi.comsecondarymetabolites.org The ligation of these sugars is catalyzed by specific glycosyltransferases encoded within these gene clusters, which recognize both the sugar donor and the macrolide acceptor to form the final glycosylated this compound molecule.

Hydroxylases and Tailoring Enzymes (e.g., Cytochrome P450 Enzymes)

Following the formation of the initial macrolactone ring, 6-deoxyerythronolide B (6-dEB), a series of post-polyketide synthase (PKS) modifications occur, which are critical for the bioactivity of this compound. These "tailoring" reactions are primarily catalyzed by hydroxylases and other modifying enzymes, with cytochrome P450 (CYP) enzymes playing a pivotal role. mdpi.comnih.gov

Two key cytochrome P450 enzymes involved in this compound biosynthesis are EryF (CYP107A1) and EryK (CYP113A1). wikipedia.orgbiomolther.org

EryF (6-deoxyerythronolide B hydroxylase): This enzyme catalyzes the first post-PKS step, the stereospecific hydroxylation of 6-dEB at the C-6 position to form erythronolide B (EB). mdpi.comwikipedia.orgnih.gov This reaction is a crucial step in the pathway leading to the production of this compound A. mdpi.com

EryK (this compound C-12 hydroxylase): EryK is responsible for the hydroxylation of the macrolide ring at the C-12 position. mdpi.combiomolther.org This enzyme acts on this compound D to produce this compound C. mdpi.comnih.gov

Another important tailoring enzyme is the methyltransferase EryG. This enzyme catalyzes the O-methylation of the mycarose sugar at the C-3" position. nih.govasm.org The interplay between EryK and EryG is critical in determining the final composition of this compound products. EryK preferentially hydroxylates this compound D to this compound C, which is then methylated by EryG to yield this compound A. nih.govnih.gov However, EryG can also act on this compound D to produce this compound B, which is a less suitable substrate for EryK. nih.govresearchgate.net

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

| EryF | eryF | C-6 Hydroxylation | 6-deoxyerythronolide B (6-dEB) | Erythronolide B (EB) |

| EryK | eryK | C-12 Hydroxylation | This compound D, this compound B | This compound C, this compound A |

| EryG | eryG | C-3" O-Methylation | This compound C, this compound D | This compound A, this compound B |

Genetic and Environmental Regulation of Biosynthetic Gene Expression

The production of this compound by Saccharopolyspora erythraea is tightly regulated by a complex network of genetic and environmental factors. ontosight.ai Although the this compound biosynthetic gene cluster (ery) itself lacks a specific regulatory gene, its expression is controlled by global regulators that respond to cellular signals and environmental cues. pnas.orgnih.gov

Nutrient availability, such as phosphate (B84403) and nitrogen levels, significantly influences gene expression. researchgate.netbohrium.com For instance, the phosphate-sensing regulator PhoP has been shown to bind to and upregulate most of the genes within the ery cluster, leading to increased this compound yield. researchgate.net Similarly, the nitrogen response factor GlnR is also involved in regulating this compound biosynthesis. researchgate.net The developmental regulator BldD has been identified as a key transcriptional regulator that directly controls the synthesis of this compound, linking it to the morphological differentiation of the bacterium. pnas.orgfrontiersin.org

Transcriptional Regulation of ery Genes (e.g., eryG, eryK)

The transcription of individual ery genes, including the crucial tailoring genes eryG and eryK, is a key control point in this compound biosynthesis. The expression of these genes is influenced by global regulatory proteins that respond to the physiological state of the cell. ontosight.ai For example, the TetR family transcriptional regulator SACE_3986 has been identified as a negative regulator of this compound biosynthesis, repressing the transcription of genes such as eryAI and the resistance gene ermE. nih.gov

Systematic modulation of the expression of eryK and eryG has been a successful strategy for improving the purity and yield of this compound A. nih.govasm.orgnih.gov Increasing the gene copy number of eryK relative to eryG can shift the metabolic flux towards the production of this compound A by favoring the C-12 hydroxylation of this compound D to this compound C, which is the preferred substrate for EryG to produce the final desired product. nih.govnih.gov Studies have shown that a specific ratio of eryK to eryG transcripts can nearly eliminate the production of by-products like this compound B and C. nih.govnih.gov

Analysis of Polycistronic Transcriptional Units

The this compound biosynthetic genes are organized into a cluster on the S. erythraea chromosome. nih.gov This cluster is transcribed as several polycistronic units, meaning multiple genes are transcribed together as a single mRNA molecule from a common promoter. nih.govnih.gov

Research has identified four major polycistronic transcriptional units within the ery gene cluster. nih.govnih.gov The largest of these is approximately 35 kb and extends from eryAI to eryG. nih.govnih.gov The identification of these transcriptional units and their corresponding promoters is crucial for understanding the coordinated expression of the genes required for this compound biosynthesis. nih.gov For instance, transcription start sites have been identified for promoters upstream of eryAI, eryBI, eryBIII, eryBVI, and eryK, among others. nih.govnih.gov This organization allows for the coordinated regulation of functionally related genes, ensuring the efficient production of the antibiotic.

Industrial Fermentation and Bioprocessing Methodologies

The large-scale production of this compound relies on industrial fermentation of Saccharopolyspora erythraea. asm.orgspringernature.com This process involves cultivating the bacterium in large bioreactors under controlled conditions to maximize the yield of the antibiotic. Key steps include the development of a high-quality inoculum, the fermentation process itself, and the subsequent isolation and purification of this compound from the fermentation broth. slideshare.net

The fermentation medium is a critical factor, with components such as carbon and nitrogen sources, pH, and temperature being carefully optimized. researchgate.netnih.gov For example, alternative carbon sources like bagasse have been investigated to create more cost-effective production media. researchgate.netnih.gov During fermentation, parameters such as dissolved oxygen and CO2 production are monitored to maintain optimal conditions for bacterial growth and antibiotic synthesis. springernature.com After fermentation, the mycelium is separated from the broth, and the this compound is extracted and purified using methods like solvent extraction and crystallization. slideshare.net

Strain Development and Fermentation Optimization

Significant efforts in strain development have focused on improving the yield and purity of this compound A. This is achieved through both classical mutagenesis and modern genetic engineering techniques. pnas.org Random mutagenesis, for instance using UV irradiation, has been employed to generate mutant strains with enhanced production capabilities. slideshare.netresearchgate.netnih.gov

Rational metabolic engineering has also been a powerful tool. Strategies include:

Overexpression of key biosynthetic genes: Increasing the copy number of genes like eryK and eryG to optimize the conversion of intermediates to this compound A. asm.orgasm.org

Optimizing precursor supply: Engineering central carbon metabolism to increase the availability of the building blocks for this compound synthesis. nih.gov

Fermentation optimization goes hand-in-hand with strain development. This involves refining the fermentation process for the improved strains, such as supplementing the medium with specific nutrients like ammonium (B1175870) sulfate (B86663) to overcome limitations that may arise from the enhanced metabolic activity of the engineered strains. nih.gov For example, a genetically modified strain with a suppressed sucC gene showed improved this compound synthesis due to increased precursor and NADPH availability, and its yield was further boosted by refining the fermentation process with ammonium sulfate supplementation. nih.gov

| Strain Development Strategy | Example | Outcome |

| Random Mutagenesis | UV-mutagenesis of S. erythraea MTCC 1103 | 40% higher yield compared to wild type. researchgate.netnih.gov |

| Metabolic Engineering | Overexpression of eryK and eryG genes | Improved Er-A purity and ~25% increase in titer. nih.gov |

| Metabolic Engineering | Suppression of sucC gene and fermentation refinement | 43.5% increase in this compound yield. nih.gov |

| Genetic Engineering | Introduction of an artificial attB site | Facilitated systematic improvement of Er-A production and elimination of by-products. asm.org |

Downstream Processing: Isolation and Extraction Techniques

Conventional liquid-liquid extraction is a traditional method, which involves using an organic solvent to solubilize and separate the this compound from the aqueous broth. scholarsresearchlibrary.comnih.gov The choice of solvent is crucial; it must be effective at dissolving this compound and immiscible with the broth to allow for phase separation. scholarsresearchlibrary.com However, this method can be hindered by challenges such as the limited availability of suitable solvents and the formation of emulsions, which complicates the separation process. scholarsresearchlibrary.com

To overcome these limitations, several advanced separation and purification techniques have been developed and applied:

Chromatographic Separation : Techniques like ion-exchange or size-exclusion chromatography are used for further purification, effectively separating this compound from residual impurities and concentrating the final product. slideshare.net

Crystallization : This process is employed to achieve a high-purity, stable, solid form of this compound suitable for pharmaceutical formulation. It requires careful control of conditions to induce the precipitation of this compound crystals from the solution. slideshare.net

Membrane Filtration : This technology offers an alternative to conventional extraction and has been explored for this compound recovery. scholarsresearchlibrary.com

Adsorption : Using resins or other adsorbent materials can selectively bind this compound from the broth, allowing for its separation and subsequent elution. scholarsresearchlibrary.com

Supercritical Fluid Extraction (SFE) : This green technology uses a supercritical fluid, often carbon dioxide, as the extraction solvent. ajgreenchem.com By operating at temperatures and pressures near the fluid's critical point, SFE can isolate this compound with minimal product degradation, offering a cleaner alternative to traditional solvent extraction. ajgreenchem.comgoogle.com The antibiotic can be precipitated from the supercritical fluid by reducing its density, and the solvent can be recirculated. google.com

After purification, the this compound crystals are dried to remove moisture and milled to achieve a specific particle size required for final formulation into pharmaceutical products. slideshare.net

Metabolic and Genetic Engineering for Analog Production

Engineering of Saccharopolyspora erythraea Strains for Enhanced Production

The industrial production of this compound relies on the bacterium Saccharopolyspora erythraea. Significant research has focused on genetically modifying this organism to increase production yields and overcome metabolic bottlenecks. These strategies often involve a systematic "Design-Build-Test-Learn" (DBTL) approach to rational engineering. nih.govresearchgate.net

A key area of focus is optimizing the supply of metabolic precursors and energy cofactors required for this compound synthesis. For instance, genetically modified strains have been developed to enhance the availability of NADPH, a crucial cofactor. nih.govresearchgate.net One successful strategy involved suppressing the sucC gene, which is part of the central carbon metabolism, using an inducible dCas9 protein. This modification resulted in improved this compound synthesis by boosting precursor availability and NADPH levels. nih.govresearchgate.net By combining this genetic engineering with refined fermentation conditions, such as supplementing with ammonium sulfate, the this compound yield was increased by 43.5%, reaching 1125.66 mg/L. nih.gov

Cofactor engineering, specifically targeting the cell's energy state, has also proven effective. The intracellular ratio of ATP to ADP ([ATP]/[ADP]) is positively correlated with this compound synthesis. nih.govacs.org Overexpression of the entire F1F0-ATPase enzyme complex in a high-yielding strain led to a 28% enhancement in this compound production while simultaneously reducing the synthesis of unwanted pigment byproducts. nih.govacs.org

Manipulation of cellular regulatory networks through secondary messengers is another advanced strategy. The transcription of the this compound biosynthetic (ery) genes can be activated by increasing the intracellular concentrations of signaling molecules like (p)ppGpp and c-di-GMP. acs.org In one study, introducing a truncated (p)ppGpp synthetase gene (relA) from Streptomyces coelicolor into S. erythraea increased (p)ppGpp levels and improved the this compound yield by approximately 200%. acs.org

| Engineering Strategy | Target | Outcome | Yield Increase |

| Gene Suppression & Fermentation Refinement | Suppress sucC gene, supplement with ammonium sulfate | Enhanced precursor (NADPH) synthesis | 43.5% nih.gov |

| Cofactor Engineering | Overexpress F1F0-ATPase complex | Increased [ATP]/[ADP] ratio, reduced pigment synthesis | 28% nih.govacs.org |

| Secondary Messenger Manipulation | Introduce truncated relA gene from S. coelicolor | Increased intracellular (p)ppGpp concentration | ~200% acs.org |

Heterologous Expression of Biosynthetic Gene Clusters in Engineered Hosts

Heterologous expression, the process of transferring a biosynthetic gene cluster (BGC) from its native organism into a more tractable host, is a powerful tool for producing and engineering complex natural products like this compound. researchgate.net This approach can circumvent difficulties associated with the slow growth or genetic intractability of the native producer. asm.org Hosts like Escherichia coli and various Streptomyces species have been successfully engineered to produce this compound and its precursors. asm.orgasm.org

A significant challenge is the large size and complexity of the this compound BGC, which contains over 20 genes spanning more than 55 kbp. asm.org To manage this, researchers have developed systems using multiple integrating plasmids to express different parts of the pathway in a heterologous host. For example, the three large polyketide synthase (PKS) genes (eryAI, eryAII, and eryAIII) were expressed from three separate plasmids integrated into the genome of Streptomyces coelicolor, leading to the production of the this compound core structure, 6-deoxyerythronolide B (6-dEB). asm.orgasm.org Further introduction of plasmids carrying the necessary glycosylation and tailoring genes enabled the synthesis of more complex this compound analogs. asm.org

In a novel application of this concept, the this compound-producing strain S. erythraea has itself been engineered into a "clean" heterologous host for the expression of other polyketide antibiotics. In these strains, the native this compound PKS genes were deleted and replaced with integration sites for foreign BGCs. This strategy prevents the production of native this compound that would otherwise complicate the isolation and analysis of the novel compound. Deleting other endogenous PKS gene clusters further improved the host's ability to produce foreign polyketides, such as spinosad and actinorhodin.

Precursor-Directed Biosynthesis of Novel this compound Analogs

Precursor-directed biosynthesis is an innovative technique that combines chemical synthesis with microbial fermentation to generate novel analogs of natural products. The strategy involves feeding synthetic, unnatural precursor molecules to an engineered microbe that incorporates them into its biosynthetic pathway. nih.govtandfonline.com

This method has been successfully applied to this compound production by first creating a mutant strain of S. erythraea with a genetic block in the initial step of its polyketide synthesis pathway. nih.govtandfonline.com Specifically, the ketosynthase domain of the first module (KS1) is inactivated, abolishing the production of the natural macrolactone precursor, 6-dEB. tandfonline.com When this mutant is supplied with synthetic starter units, typically as N-acetylcysteamine (NAC) thioesters, the remaining PKS enzymes recognize and process these unnatural precursors, leading to the selective production of novel polyketide backbones. nih.govtandfonline.com

This approach has enabled the creation of a wide variety of this compound analogs with structural modifications that would be difficult to achieve through traditional semi-synthesis. tandfonline.com For example, this method has been used to alter the side chain at the C-12 position of the macrolide ring, resulting in a 12-ethyl this compound analog. nih.gov The downstream tailoring enzymes of the this compound pathway were shown to tolerate this unnatural functionality, converting the novel precursor into a fully formed antibiotic analog. nih.gov Another study utilized this technique to produce 15-propargyl this compound A, an analog containing a chemically reactive alkyne group that was found to be as potent as the natural this compound A. acs.org

| Precursor/Method | Host System | Resulting Analog | Key Finding |

| Designed synthetic diketides | S. erythraea KS1 null mutant | Unnatural polyketides, including aromatic and ring-expanded variants nih.gov | Demonstrates the catalytic versatility of the polyketide synthase. nih.gov |

| Synthetic C-12 modified substrate | Engineered mutant S. erythraea | 12-ethyl this compound C analog nih.gov | Downstream tailoring enzymes tolerate modifications at the C-12 position. nih.gov |

| Synthetic alkynyl- and alkenyl-substituted precursors | Engineered E. coli with bioassay | 15-propargyl this compound A acs.org | Created an equipotent analog with an orthogonal functional group for further chemical modification. acs.org |

Molecular Mechanism of Action of Erythromycin

Ribosomal Interaction and Inhibition of Protein Synthesis

Erythromycin's primary target is the bacterial ribosome, a complex structure composed of ribosomal RNA (rRNA) and proteins. sigmaaldrich.com Specifically, it interferes with the elongation stage of protein synthesis. sigmaaldrich.comnih.gov

Binding to the 50S Bacterial Ribosomal Subunit

This compound (B1671065) selectively binds to the large 50S subunit of the bacterial 70S ribosome. sigmaaldrich.compatsnap.comtaylorandfrancis.com This interaction is reversible and is central to its mechanism of action. mdpi.com The antibiotic shows a strong affinity for bacterial ribosomes, which underpins its broad-spectrum antibacterial properties. This binding event also has a secondary effect of inhibiting the assembly of new 50S ribosomal subunits, further depleting the cell's capacity for protein synthesis. asm.orgtandfonline.com

The binding site for this compound is located within the 23S rRNA component of the 50S subunit. sigmaaldrich.commdpi.com Structural studies have identified key nucleotide residues in domain V of the 23S rRNA that are crucial for this interaction. mdpi.comasm.org Specifically, this compound forms hydrogen bonds with nucleotides such as A2058 and A2059, which stabilizes its position within the ribosome. mdpi.com The desosamine (B1220255) sugar moiety of this compound plays a significant role in these interactions. researchgate.netpnas.org Mutations or modifications, such as methylation, of these critical nucleotides, particularly at A2058, can reduce the binding affinity of this compound and lead to antibiotic resistance. asm.orgtandfonline.comasm.org

This compound binds near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds. nih.govmdpi.commdpi.com Its binding site is situated at the entrance of the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome. nih.govmdpi.comasm.org While not directly inhibiting the catalytic activity of the PTC, its proximity allows it to interfere with the subsequent steps of protein elongation. nih.govmdpi.com

Specific Interactions with 23S Ribosomal RNA (rRNA)

Mechanism of Protein Elongation Blockade

By binding to its specific site on the 50S ribosomal subunit, this compound effectively halts the elongation of the nascent polypeptide chain. nih.govasm.orgpnas.org This blockade is the direct cause of the inhibition of bacterial protein synthesis.

This compound's presence within the ribosome interferes with the critical processes of transpeptidation and translocation. taylorandfrancis.commaynoothuniversity.ie Transpeptidation is the formation of a peptide bond between the amino acid in the A-site and the growing peptide chain in the P-site of the ribosome. Translocation is the subsequent movement of the ribosome along the mRNA to the next codon. This compound's binding is thought to sterically hinder the proper positioning of the peptidyl-tRNA, thereby preventing the successful addition of the next amino acid and the subsequent movement of the ribosome. walshmedicalmedia.com This leads to the premature dissociation of the peptidyl-tRNA from the ribosome. mdpi.comasm.org

A primary mechanism of this compound's action is the physical obstruction of the nascent peptide exit tunnel (NPET). patsnap.commdpi.compatsnap.com By binding at the entrance of this tunnel, this compound narrows the passageway, effectively creating a roadblock for the elongating polypeptide chain. mdpi.compnas.org This physical blockage prevents the nascent peptide from progressing through the tunnel once it reaches a certain length, typically a few amino acids. mdpi.com The stalled nascent chain can, in turn, affect the conformation of the PTC, further inhibiting peptide bond formation. nih.gov This obstruction is not absolute for all proteins; some nascent peptides can bypass the this compound molecule, leading to a differential effect on protein expression. nih.gov

Interactive Data Tables

Table 1: Key Ribosomal Interactions of this compound

| Feature | Description | Key Interacting Components |

| Binding Subunit | Binds to the large 50S subunit of the bacterial ribosome. sigmaaldrich.compatsnap.comtaylorandfrancis.com | 50S Ribosomal Subunit |

| rRNA Interaction | Forms specific hydrogen bonds with the 23S rRNA. sigmaaldrich.commdpi.com | 23S rRNA (specifically A2058, A2059 in Domain V) mdpi.compnas.org |

| Binding Location | Situated near the Peptidyl Transferase Center (PTC) at the entrance of the Nascent Peptide Exit Tunnel (NPET). nih.govmdpi.comasm.org | Peptidyl Transferase Center (PTC), Nascent Peptide Exit Tunnel (NPET) |

Table 2: Mechanisms of Protein Synthesis Inhibition by this compound

| Mechanism | Detailed Action | Consequence |

| Interference with Translocation/Transpeptidation | Sterically hinders the movement of the peptidyl-tRNA. walshmedicalmedia.com | Prevents peptide bond formation and ribosomal movement, leading to premature dissociation of the peptide. mdpi.comasm.org |

| Obstruction of the Nascent Peptide Exit Tunnel (NPET) | Physically blocks the tunnel, preventing the passage of the growing polypeptide chain. mdpi.compatsnap.com | Halts protein elongation after a few amino acids have been linked. mdpi.com |

Selective Inhibition of Polypeptide Synthesis based on Sequence

Contrary to the initial belief that macrolides like this compound act as simple plugs that physically block the nascent peptide exit tunnel (NPET), recent evidence demonstrates a more complex and sequence-dependent mechanism of action. mdpi.comnih.gov this compound's inhibitory power is not uniform across all proteins; instead, it selectively targets a subset of cellular proteins, acting as a modulator of translation rather than a global inhibitor. nih.govfrontiersin.org This selectivity is critically dependent on the amino acid sequence of the nascent polypeptide chain being synthesized. frontiersin.orgdiva-portal.org

The phenomenon is known as context-specific inhibition. pnas.orgsciety.org Specific sequences within the nascent peptide, often referred to as "arrest motifs," are particularly sensitive to the presence of this compound in the ribosomal tunnel. mdpi.com When a ribosome synthesizes a protein containing one of these motifs, its progression is arrested. diva-portal.org The drug-bound ribosome is impaired in its ability to catalyze peptide bond formation between specific combinations of donor peptidyl-tRNAs and acceptor aminoacyl-tRNAs. pnas.orgbiorxiv.org This stalling typically occurs when the nascent chain is between six and eight amino acids long. nih.govresearchgate.net

The interaction involves the macrolide molecule, specific amino acids of the nascent peptide, and the ribosomal tunnel wall. This three-way interaction can allosterically affect the peptidyl transferase center (PTC), which is responsible for forming peptide bonds, ultimately leading to the cessation of translation. nih.govpnas.org For example, a well-documented arrest motif for this compound is Lys/Arg-X-Lys/Arg, where X can be any amino acid. mdpi.com The presence of specific nascent peptide sequences alongside the bound antibiotic can provoke peptidyl-tRNA drop-off, where the incomplete peptide chain is prematurely released from the ribosome. pnas.org

This sequence-specific action is fundamental to certain bacterial resistance mechanisms, such as the inducible expression of the ermC gene, which confers resistance to this compound. pnas.orgasm.org The translation of a short leader peptide (ErmCL) is stalled by this compound, which in turn causes a conformational change in the mRNA that allows for the translation of the downstream resistance gene. pnas.org

Table 1: Examples of this compound-Sensitive Peptide Sequences and Their Effects

| Nascent Peptide/Motif | Source/Context | Observed Effect in Presence of this compound | Reference(s) |

|---|---|---|---|

| +X+ Motif (e.g., Arg-X-Arg) | General bacterial proteins | A common type of macrolide arrest motif (MAM) where the ribosome is unable to efficiently form a peptide bond. | biorxiv.org |

| Lys/Arg-X-Lys/Arg | General bacterial proteins | A specific arrest motif that causes ribosomal stalling. | mdpi.com |

| ErmC Leader Peptide (ErmCL) | ermC resistance gene | Stalling at the 9th codon (IFVI sequence) induces expression of the resistance gene. | pnas.org |

| ErmB Leader Peptide (ErmBL) | ermB resistance gene | Ribosome stalling at the tenth codon (Asp) induces ermB expression. | frontiersin.org |

| Polypeptides of varying composition | In vitro translation systems | Polyproline and polylysine (B1216035) synthesis are significantly inhibited, while polyphenylalanine synthesis is relatively insusceptible. | asm.org |

Specificity for Prokaryotic Ribosomes

The clinical efficacy of this compound relies on its ability to selectively target bacterial ribosomes while leaving the host's eukaryotic ribosomes largely unaffected. patsnap.com This specificity is rooted in the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. nih.gov this compound binds within the nascent peptide exit tunnel of the large 50S ribosomal subunit in bacteria, a structure that has distinct features compared to the analogous 60S subunit in eukaryotes. mdpi.compatsnap.com

The primary binding site for this compound on the bacterial ribosome involves the 23S rRNA component and ribosomal proteins L4 and L22. mdpi.comresearchgate.net The interaction is stabilized by hydrogen bonds between the drug molecule and specific nucleotides of the 23S rRNA, most notably adenine (B156593) residues at positions A2058 and A2059 (using E. coli numbering). mdpi.comnih.gov The desosamine sugar moiety of this compound is crucial for this interaction with A2058. pnas.org

In most eukaryotic cytoplasmic ribosomes, the equivalent nucleotide to A2058 is a guanine (B1146940) (G). pnas.org The presence of an exocyclic amino group (N2) in guanine, which is absent in adenine, creates steric hindrance that prevents the macrolactone ring of this compound from binding tightly to the ribosomal tunnel wall. pnas.org This single nucleotide difference is a major determinant of this compound's selectivity. nih.gov Mutations from A to G at position 2058 in bacteria are a common mechanism of acquired resistance, as this modification mimics the eukaryotic state and prevents the drug from binding effectively. pnas.orgpnas.org

While eukaryotic cytoplasmic ribosomes are generally insensitive, it is important to note that mitochondrial ribosomes can sometimes show susceptibility to antibiotics like this compound. nih.gov This is because mitochondrial ribosomes share some structural similarities with their bacterial ancestors. The potential for interaction with mitochondrial ribosomes may contribute to some of the drug's toxicity. nih.gov

| Interacting Proteins | L4, L22 | Different ribosomal proteins | Contribute to the specific architecture of the binding site in the bacterial ribosome. | mdpi.comresearchgate.net |

Mechanisms of Antibiotic Resistance to Erythromycin

Categorization of Resistance Mechanisms

The primary mechanisms of bacterial resistance to erythromycin (B1671065) are:

Ribosomal Target Site Modification: This is the most common form of resistance and involves alterations to the 50S ribosomal subunit, the binding site for this compound. mdpi.com This modification reduces the drug's affinity for its target, rendering it ineffective.

Antibiotic Efflux Systems: Bacteria can actively pump this compound out of the cell, preventing it from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. mdpi.comnih.gov

Enzymatic Inactivation of this compound: Certain bacteria produce enzymes that chemically modify and inactivate this compound, preventing it from binding to the ribosome. mdpi.comfrontiersin.org

Alteration of the ribosomal target is a primary strategy for this compound resistance. mdpi.com This typically involves changes to the 23S rRNA component of the 50S ribosomal subunit, which is the direct binding site for macrolide antibiotics. asm.org These modifications can be due to mutations in the ribosomal proteins or, more commonly, through enzymatic modification of the rRNA itself. asm.orgpnas.org The consequence of these alterations is a diminished ability of this compound to bind to the ribosome and halt protein synthesis. mdpi.com

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell. nih.govnih.gov This mechanism contributes to resistance by maintaining a low intracellular concentration of the antibiotic. nih.gov Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) and the major facilitator superfamily (MFS). nih.govmdpi.com In the context of this compound resistance, specific efflux pumps encoded by genes such as mef (macrolide efflux) and msr (macrolide and streptogramin B resistance) are frequently implicated. mdpi.comkarger.com These pumps can be specific for certain macrolides or have a broader substrate range, contributing to multidrug resistance. dovepress.comoup.com

Bacteria can produce enzymes that chemically modify this compound, rendering it inactive. frontiersin.orgdroracle.ai This inactivation prevents the antibiotic from binding to its ribosomal target. frontiersin.org Two main classes of enzymes are responsible for this type of resistance:

This compound esterases: These enzymes, encoded by ere genes, hydrolyze the macrolactone ring of this compound, leading to its inactivation. acs.orgresearchgate.netnih.gov

Macrolide phosphotransferases: Encoded by mph genes, these enzymes inactivate this compound by adding a phosphate (B84403) group to the antibiotic. mdpi.comgencat.cat

Antibiotic Efflux Systems

Ribosomal Target Site Alterations

The most prevalent mechanism of this compound resistance involves modifications to the ribosome, specifically the 23S rRNA of the 50S subunit. mdpi.comasm.org These alterations prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue.

A key mechanism of ribosomal target site alteration is the methylation of ribosomal RNA (rRNA). karger.comfuturelearn.com This process involves the addition of one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA. weizmann.ac.ilmsu.ru This modification, catalyzed by specific enzymes, sterically hinders the binding of macrolide antibiotics like this compound to the ribosome. oup.com

The methylation of 23S rRNA is primarily mediated by enzymes encoded by a family of genes known as erm (this compound ribosome methylase) genes. asm.orgfuturelearn.com These genes are widespread among various bacterial species and are a major determinant of macrolide resistance. The erm genes encode for rRNA methyltransferases that specifically target and modify the adenine residue at the antibiotic's binding site. oup.comoup.com

The expression of erm genes can be either constitutive, meaning the methylase is always produced, or inducible, where the presence of an inducing agent, such as a sub-inhibitory concentration of this compound, triggers the production of the enzyme. mdpi.comasm.org This inducible resistance is a clinically significant phenomenon, as bacteria that appear susceptible in vitro may become resistant during therapy. mdpi.com

Different classes of erm genes have been identified, including erm(A), erm(B), and erm(C), which are commonly found in clinical isolates. karger.comoup.com The prevalence of these genes can vary depending on the bacterial species and geographical location. gencat.catoup.com For instance, erm(B) is often dominant in enterococci and streptococci, while erm(C) is more prevalent in staphylococci. oup.com The presence of these genes confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype referred to as MLSB resistance. frontiersin.org

Table 1: Prevalence of erm Genes in Different Bacterial Genera

| Bacterial Genus | Predominant erm Gene(s) | Reference(s) |

|---|---|---|

| Enterococcus | erm(B) | oup.com |

| Streptococcus | erm(B) | oup.com |

Conformational Changes in the Ribosome and Reduced Binding Affinity

Ribosomal Protein Mutations

Mutations in specific ribosomal proteins can also confer resistance to this compound by altering the structure of the antibiotic's binding site.

Mutations in the ribosomal proteins L4 (encoded by the rplD gene) and L22 (encoded by the rplV gene) are a known mechanism of this compound resistance. oup.comnih.govasm.org These proteins have elongated "tentacles" or loops that extend into the core of the large ribosomal subunit, forming part of the lining of the nascent peptide exit tunnel where this compound binds. nih.govresearchgate.net

Specific mutations that have been identified to confer resistance include:

In E. coli, a lysine-to-glutamic acid substitution at position 63 of L4 (L4(Lys63Glu)). nih.govasm.org

A deletion of three amino acids (methionine, lysine, and arginine) at positions 82-84 of L22 (L22(Δ82–84)). nih.govasm.org

A variety of other missense mutations and insertions have also been found in the "tentacle" regions of both L4 and L22 that result in macrolide resistance. nih.govresearchgate.net

| Protein | Mutation | Organism | Reference |

|---|---|---|---|

| L4 | Lys63Glu | Escherichia coli | nih.govasm.org |

| L22 | Deletion of Met82-Lys83-Arg84 | Escherichia coli | nih.govasm.org |

Mutations in ribosomal proteins L4 and L22 can lead to this compound resistance by both distorting the antibiotic's binding site and impairing its transport through the nascent peptide exit tunnel. nih.govresearchgate.net These mutations can cause significant conformational changes in the 50S subunit that extend across to the 30S subunit. oup.com

The effects of these mutations on this compound binding can vary:

The L4(Lys63Glu) mutation has been shown to cause a narrowing of the peptide exit tunnel, which is thought to prevent this compound from entering and binding effectively. oup.com Ribosomes with this mutation generally bind this compound poorly. nih.gov

Early studies suggested the L22(Δ82–84) mutation might widen the tunnel, allowing the drug to bind but permitting the nascent peptide to bypass it. oup.com However, further research indicates that the mechanism is more complex, as some L22 mutations result in poor this compound binding while others bind it well. nih.gov

These findings suggest that a simple model of tunnel narrowing or widening is insufficient to explain all instances of resistance due to L4 and L22 mutations. The alterations in these proteins can have complex and varied effects on the ribosome's structure and its interaction with this compound. nih.gov

Mutations in Ribosomal Proteins L4 and L22

Efflux Pump Mechanisms

Another major mechanism of bacterial resistance to this compound is the active transport of the antibiotic out of the cell by efflux pumps. mdpi.com These are membrane-bound protein complexes that recognize and expel a wide range of substances, including antibiotics. mdpi.com By actively pumping this compound out, the intracellular concentration of the drug is kept below the level required to inhibit protein synthesis.

Several families of efflux pumps are involved in antibiotic resistance, with the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) being particularly important for macrolide resistance. nih.govacs.org

ABC Transporters: These pumps use the energy from ATP hydrolysis to transport substrates across the cell membrane. acs.orgmicropspbgmu.ru In the context of this compound resistance, the msr (macrolide and streptogramin resistance) genes, such as msr(A) and msr(D), encode for ABC transporter proteins. nih.govtandfonline.com For example, the Msr(A) protein in staphylococci is an ATP-binding cassette transporter that mediates the energy-dependent efflux of this compound. nih.gov

MFS Pumps: These pumps utilize the proton motive force (the electrochemical gradient of protons across the membrane) as their energy source. nih.gov The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode for MFS pumps that are specific for 14- and 15-membered macrolides. nih.govasm.org This type of resistance is often referred to as the M phenotype. nih.govasm.org

In many streptococcal species, the mef and msr genes are found together on mobile genetic elements. nih.govasm.org The mef(A) and msr(D) genes, for instance, often form a two-component system where Mef(A) is the transmembrane channel and Msr(D) provides the ATP-binding domains, functioning together as an ABC transporter. nih.govresearchgate.net

| Gene(s) | Pump Family | Mechanism | Phenotype | Reference |

|---|---|---|---|---|

| mef(A), mef(E) | Major Facilitator Superfamily (MFS) | Proton motive force-driven efflux of 14- and 15-membered macrolides. | M | nih.govasm.org |

| msr(A), msr(D) | ATP-Binding Cassette (ABC) | ATP-dependent efflux of macrolides and streptogramin B. | MSB | nih.govtandfonline.com |

| mef(A) + msr(D) | ATP-Binding Cassette (ABC) | A two-component efflux system. | M | nih.govresearchgate.net |

Active Expulsion of this compound from Bacterial Cells

The active efflux of this compound is an energy-dependent process that effectively reduces the intracellular concentration of the antibiotic to sub-toxic levels. nih.govasm.org This allows the bacteria to survive and even thrive in the presence of the drug. Studies have shown that the intracellular accumulation of this compound is significantly lower in resistant strains possessing functional efflux pumps compared to susceptible strains or those in which the pumps have been inhibited. nih.govnih.gov The energy for this process is typically derived from the proton motive force, a gradient of protons across the cell membrane. asm.org

Genetic Determinants of Efflux (e.g., mef(A) genes, ABC transporters)

The genetic basis for this compound efflux is diverse and involves several gene families. Among the most significant are the mef (macrolide efflux) genes and genes encoding ATP-binding cassette (ABC) transporters.

The mef gene family, including mef(A) and mef(E), encodes for efflux pumps belonging to the Major Facilitator Superfamily (MFS). nih.govnih.gov These pumps are responsible for the M-phenotype of resistance, characterized by resistance to 14- and 15-membered macrolides like this compound, but susceptibility to lincosamides and streptogramin B. nih.gov The mef(A) and mef(E) genes are often located on mobile genetic elements, facilitating their spread among bacterial populations. nih.govresearchgate.net

ABC transporters represent another major class of efflux pumps involved in this compound resistance. asm.orgnih.gov A notable example is the two-gene system involving mef(A) and msr(D). In this system, Mef(A) forms the transmembrane channel, while Msr(D) functions as the ATP-binding protein that powers the transport process. nih.govresearchgate.net The presence of both genes confers a significantly higher level of macrolide resistance than mef(A) alone. researchgate.net

| Gene | Pump Type | Function | Associated Phenotype |

| mef(A) | MFS | Macrolide efflux | M-phenotype |

| mef(E) | MFS | Macrolide efflux | M-phenotype |

| mef(A)/msr(D) | ABC Transporter | Macrolide efflux | High-level macrolide resistance |

Influence of Biofilm Formation on Efflux Activity

Biofilms, which are structured communities of bacterial cells enclosed in a self-produced matrix, exhibit increased resistance to antibiotics, and efflux pumps play a crucial role in this phenomenon. asm.orgoup.commicrobiologyresearch.org Gene expression studies have revealed that the genes encoding efflux pumps are often upregulated in bacteria growing within a biofilm compared to their free-living, planktonic counterparts. asm.orgoup.com

This increased efflux activity contributes to the reduced susceptibility of biofilms to this compound and other antibiotics. nih.gov The dense, protected environment of the biofilm, coupled with the active removal of the drug, creates a formidable barrier to effective antibiotic treatment. asm.orgasm.org Some studies suggest that efflux pumps may also be involved in the transport of molecules necessary for biofilm formation and maintenance. oup.commicrobiologyresearch.org

Phenomenon of Resistance Masking by Efflux Pump Deficiency

An interesting phenomenon known as "resistance masking" has been observed in the context of efflux pump deficiency. nih.govembopress.org In some cases, mutations that confer resistance at the antibiotic's target site (e.g., the ribosome) may not result in a detectable increase in resistance in strains that lack a functional efflux pump. nih.govresearchgate.netnih.gov

This occurs because, in the absence of an efficient efflux mechanism, the intracellular concentration of the antibiotic can become high enough to overcome the reduced affinity of the mutated target. nih.govpnas.org Essentially, the high drug concentration "masks" the effect of the target site mutation. researchgate.netpnas.org This highlights the critical interplay between different resistance mechanisms and the importance of efflux pumps in enabling other resistance determinants to be expressed phenotypically. nih.govembopress.org This phenomenon has been observed in Escherichia coli and other bacteria. nih.govpnas.org

Enzymatic Drug Inactivation

Another major strategy employed by bacteria to resist this compound is the enzymatic modification or degradation of the antibiotic molecule, rendering it inactive. frontiersin.orgdroracle.ai This is accomplished by specific enzymes that catalyze chemical reactions targeting the structure of this compound.

Macrolide Phosphotransferases

Macrolide phosphotransferases (MPHs) are enzymes that inactivate this compound by attaching a phosphate group to the 2'-hydroxyl group of the desosamine (B1220255) sugar, a critical component of the this compound molecule. asm.orgfrontiersin.orgrcsb.org This phosphorylation prevents the antibiotic from binding to its ribosomal target, thereby negating its inhibitory effect on protein synthesis. frontiersin.org

There are different types of MPHs, with varying substrate specificities. asm.org For instance, MPH(2')-I enzymes are more effective at inactivating 14- and 15-membered macrolides, while MPH(2')-II enzymes can inactivate a broader range, including 16-membered macrolides. asm.orgfrontiersin.org The genes encoding these enzymes, such as mph(A), mph(B), and mph(C), are often found on mobile genetic elements, contributing to their dissemination among pathogenic bacteria. asm.orgnih.gov

| Enzyme Family | Gene Examples | Mechanism of Action | Substrate Specificity |

| MPH(2')-I | mph(A), mph(D) | Phosphorylation of 2'-hydroxyl group | 14- and 15-membered macrolides |

| MPH(2')-II | mph(B), mph(C) | Phosphorylation of 2'-hydroxyl group | 14-, 15-, and 16-membered macrolides |

Macrolide Esterases

Several types of this compound esterases have been identified, including EreA and EreB. acs.orgnih.gov These enzymes are typically encoded by ere genes, which have been found in various bacterial species, often on plasmids, facilitating their transfer. nih.govresearchgate.net While both EreA and EreB hydrolyze the macrolactone ring, they can exhibit different substrate specificities for various macrolide antibiotics. acs.orgresearchgate.net For example, some research indicates that EreB can inactivate a broader range of macrolides compared to EreA. researchgate.net

Genetic Epidemiology and Evolutionary Dynamics of Resistance

The emergence and spread of this compound resistance are complex processes driven by the acquisition and dissemination of specific resistance genes, primarily erm and mef. The evolutionary success of these genes is largely attributable to their association with mobile genetic elements (MGEs), which facilitate their movement within and between bacterial species.

Acquisition and Dissemination of Resistance Genes (erm, mef)

The primary mechanisms of this compound resistance, target site modification by erm (this compound ribosome methylation) genes and efflux by mef (macrolide efflux) genes, are predominantly acquired through horizontal gene transfer (HGT). frontiersin.org The capture and spread of these resistance genes are significantly aided by MGEs. nih.gov These elements, which include transposons and plasmids, can move within a cell's DNA or be transferred to other bacterial cells. nih.gov

The erm(B) gene, one of the most widespread erm determinants, and the mef(E) gene are often found on large, composite transposons such as Tn2010. researchgate.net For instance, in Streptococcus pneumoniae, the international clone Taiwan19F-14 was found to carry Tn2009, a transposon containing tet(M) and mef(E). researchgate.netnih.gov Isolates that are resistant to both this compound and clindamycin (B1669177) have been shown to carry Tn2010, which is similar to Tn2009 but includes an additional erm(B)-containing transposon. researchgate.net This suggests that dual-resistance strains may have evolved from clones that initially only had the mef(E) gene. nih.gov

The co-localization of erm and mef genes on the same MGE provides a significant selective advantage, conferring resistance to multiple classes of antibiotics, including macrolides, lincosamides, and streptogramins B. nih.gov The dissemination of these genes is not limited to a single bacterial species. For example, the erm(B) gene has been shown to transfer from the human pathogen Clostridium difficile to the rumen commensal Butyrivibrio fibrisolvens in vitro. nih.gov

The prevalence of specific resistance genes can vary geographically. mdpi.com In many parts of Europe and Asia, erm(B) is the most common mechanism of this compound resistance, while mef genes are more predominant in the United States and Canada. nih.gov The high prevalence of this compound-resistant S. pneumoniae in some Asian countries is partly due to the clonal spread of a few multidrug-resistant clones containing both erm(B) and mef(A). nih.gov

Below is a table summarizing key research findings on the acquisition and dissemination of erm and mef genes.

| Gene(s) | Mobile Genetic Element | Bacterial Species | Key Finding | Reference(s) |

| erm(B), mef(E) | Tn2010 | Streptococcus pneumoniae | Dual resistance is conferred by a composite transposon, suggesting evolution from single-resistance clones. | researchgate.net |

| mef(E), tet(M) | Tn2009 | Streptococcus pneumoniae | The Taiwan19F-14 clone carries a transposon with both macrolide and tetracycline (B611298) resistance genes. | nih.gov |

| erm(B) | Not specified | Clostridium difficile, Butyrivibrio fibrisolvens | In vitro transfer of erm(B) between different bacterial species and genera has been demonstrated. | nih.gov |

| erm(B), mef(A) | Not specified | Streptococcus pneumoniae | Clonal spread of strains with both genes contributes to high resistance rates in some Asian countries. | nih.gov |

| erm(X) | Genomic island BKGI1 | Bifidobacterium species | A genomic island facilitates the transfer of the erm(X) gene among bifidobacteria. | nih.gov |

Mechanisms of Horizontal Gene Transfer